molecular formula C14H24O2 B14724084 3,5-Bis(2-methylpropyl)cyclohexane-1,2-dione CAS No. 5435-95-0

3,5-Bis(2-methylpropyl)cyclohexane-1,2-dione

Cat. No.: B14724084
CAS No.: 5435-95-0
M. Wt: 224.34 g/mol
InChI Key: YCICYKYPPBIUMJ-UHFFFAOYSA-N
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Description

3,5-Bis(2-methylpropyl)cyclohexane-1,2-dione: is an organic compound with the molecular formula C14H24O2. It belongs to the class of cyclohexane derivatives, specifically substituted cyclohexane-1,2-diones. This compound is characterized by the presence of two isobutyl groups attached to the cyclohexane ring at positions 3 and 5, and two ketone groups at positions 1 and 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(2-methylpropyl)cyclohexane-1,2-dione typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane-1,2-dione as the core structure.

    Substitution Reaction: The introduction of isobutyl groups at positions 3 and 5 is achieved through a substitution reaction. This can be done using isobutyl bromide in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures (around 60-80°C).

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reactant concentrations) is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(2-methylpropyl)cyclohexane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The isobutyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation Products: Carboxylic acids or aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted cyclohexane derivatives.

Scientific Research Applications

3,5-Bis(2-methylpropyl)cyclohexane-1,2-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Bis(2-methylpropyl)cyclohexane-1,2-dione involves its interaction with specific molecular targets. The compound’s ketone groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The isobutyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,2-dione: The parent compound without the isobutyl substitutions.

    3,5-Dimethylcyclohexane-1,2-dione: A similar compound with methyl groups instead of isobutyl groups.

    3,5-Diethylcyclohexane-1,2-dione: A compound with ethyl groups at positions 3 and 5.

Uniqueness

3,5-Bis(2-methylpropyl)cyclohexane-1,2-dione is unique due to the presence of bulky isobutyl groups, which can influence its chemical reactivity and biological activity. The steric hindrance provided by these groups can affect the compound’s interaction with enzymes and receptors, potentially leading to distinct pharmacological properties.

Properties

CAS No.

5435-95-0

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

3,5-bis(2-methylpropyl)cyclohexane-1,2-dione

InChI

InChI=1S/C14H24O2/c1-9(2)5-11-7-12(6-10(3)4)14(16)13(15)8-11/h9-12H,5-8H2,1-4H3

InChI Key

YCICYKYPPBIUMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CC(C(=O)C(=O)C1)CC(C)C

Origin of Product

United States

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